molecular formula C17H16N2O6 B5576910 Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate

Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate

Cat. No.: B5576910
M. Wt: 344.32 g/mol
InChI Key: YBZRNXCDGYWUIV-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate is an organic compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate typically involves a multi-step process. One common method starts with the reaction of 2-nitrophenol with ethyl bromoacetate to form ethyl 2-(2-nitrophenoxy)acetate. This intermediate is then reacted with 2-aminobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Amino derivatives of the compound.

    Reduction: Carboxylic acids and alcohols.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its complex structure. The pathways involved may include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-nitrophenoxy)acetate
  • Methyl 2-(2-nitrophenoxy)acetate
  • Ethyl 2-(4-nitrophenoxy)acetate

Uniqueness

Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate is unique due to the presence of both ester and amide functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-2-24-17(21)12-7-3-4-8-13(12)18-16(20)11-25-15-10-6-5-9-14(15)19(22)23/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZRNXCDGYWUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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